Armillaric acid

Beschreibung

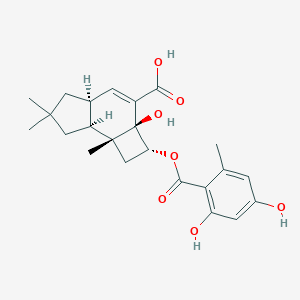

Structure

3D Structure

Eigenschaften

CAS-Nummer |

129251-06-5 |

|---|---|

Molekularformel |

C23H28O7 |

Molekulargewicht |

416.5 g/mol |

IUPAC-Name |

(2R,2aS,4aS,7aS,7bR)-2-(2,4-dihydroxy-6-methylbenzoyl)oxy-2a-hydroxy-6,6,7b-trimethyl-1,2,4a,5,7,7a-hexahydrocyclobuta[e]indene-3-carboxylic acid |

InChI |

InChI=1S/C23H28O7/c1-11-5-13(24)7-16(25)18(11)20(28)30-17-10-22(4)15-9-21(2,3)8-12(15)6-14(19(26)27)23(17,22)29/h5-7,12,15,17,24-25,29H,8-10H2,1-4H3,(H,26,27)/t12-,15+,17-,22-,23+/m1/s1 |

InChI-Schlüssel |

AOCKXACXCVTXBB-NJHYUGCKSA-N |

SMILES |

CC1=CC(=CC(=C1C(=O)OC2CC3(C2(C(=CC4C3CC(C4)(C)C)C(=O)O)O)C)O)O |

Isomerische SMILES |

CC1=CC(=CC(=C1C(=O)O[C@@H]2C[C@]3([C@@]2(C(=C[C@H]4[C@@H]3CC(C4)(C)C)C(=O)O)O)C)O)O |

Kanonische SMILES |

CC1=CC(=CC(=C1C(=O)OC2CC3(C2(C(=CC4C3CC(C4)(C)C)C(=O)O)O)C)O)O |

Synonyme |

Armillaric acid |

Herkunft des Produkts |

United States |

Origin, Biosynthesis, and Bioproduction of Armillaric Acid

Elucidation of the Armillaric Acid Biosynthetic Pathway

Polyketide Moiety Formation: Orsellinic Acid Biosynthesis

Function of Orsellinic Acid Synthase (ArmB)

Orsellinic acid synthase (ArmB) plays a crucial dual role in the biosynthesis of melleolides, including this compound uniprot.orguniprot.org. ArmB functions as a non-reducing polyketide synthase, responsible for the synthesis of orsellinic acid (OA) uniprot.orguniprot.org. This process involves the condensation of acetyl-CoA with three units of malonyl-CoA through a series of chain elongation reactions followed by a C2-C7 ring closure uniprot.orguniprot.org. Beyond synthesizing the orsellinic acid moiety, ArmB also catalyzes the trans-esterification reaction uniprot.orguniprot.orguniprot.org. This involves the attachment of the synthesized orsellinic acid to various sesquiterpene alcohols, which are derived from the hydroxylation of the protoilludene core researchgate.netuniprot.orguniprot.orguniprot.org. In vitro studies using heterologously produced ArmB have confirmed both its orsellinic acid synthase activity and its ability to perform cross-coupling reactions, forming esters with various alcohols researchgate.net.

Esterification and Post-Synthetic Modifications

The formation of this compound and other melleolides involves the esterification of the orsellinic acid moiety to a sesquiterpene alcohol scaffold researchgate.netnih.govresearchgate.netuniprot.orguniprot.orguniprot.org. This ester linkage is a defining feature of the melleolide class of compounds researchgate.netnih.govresearchgate.net. Following the core esterification step, a variety of post-synthetic modifications further contribute to the structural diversity observed among the melleolides nih.gov.

Several enzymes are involved in tailoring the melleolide structure after the initial esterification. The gene cluster responsible for melleolide biosynthesis encodes a suite of enzymes including cytochrome P450 monooxygenases, NAD+-dependent oxidoreductases, a flavin-dependent oxidoreductase, and an O-methyltransferase uniprot.orguniprot.orguniprot.orguniprot.orgnih.govuniprot.org. Cytochrome P450 monooxygenases are particularly important for hydroxylating the protoilludene framework at different positions, such as C-4, C-5, C-10, and C-13, leading to melleolides with multiple hydroxyl groups uniprot.orguniprot.orguniprot.orguniprot.orgnih.govuniprot.orgnih.govbidd.group. Specific P450 enzymes, like CYPArm3, have been characterized for their role in protoilludene 8α-hydroxylation, while CYPArm2 is involved in 13-hydroxylation nih.govnih.gov. A flavin-dependent oxidoreductase encoded in the cluster may be responsible for the oxidation of a primary alcohol at C-1 to an aldehyde group, as seen in compounds like arnamial uniprot.orguniprot.orguniprot.orguniprot.orguniprot.org. The precise roles of the NAD+-dependent oxidoreductases in melleolide biosynthesis are not yet fully understood uniprot.orguniprot.orguniprot.orguniprot.orgnih.govuniprot.org.

Halogenation, specifically chlorination, is another significant post-synthetic modification observed in some melleolides, adding to their structural complexity and diversity nih.gov. Chlorination events typically occur at the C-6' position of the orsellinic acid moiety nih.gov. Interestingly, the enzymes responsible for this chlorination, a group of flavin-dependent halogenases (ArmH1-ArmH5), are encoded by genes located outside the core melleolide biosynthetic gene cluster uniprot.orguniprot.orguniprot.orguniprot.orgnih.govnih.govacs.orgresearchgate.net. These halogenases are capable of transferring a single chlorine atom to the melleolide backbone nih.govacs.orgresearchgate.net. Methylation is also a relevant modification; for instance, 5'-O-methylation of the aromatic ring is observed in some melleolides, such as arnamial uniprot.orguniprot.orguniprot.orguniprot.orgnih.govuniprot.org. This methylation is likely catalyzed by an O-methyltransferase encoded within the melleolide gene cluster uniprot.orguniprot.orguniprot.orguniprot.orgnih.govuniprot.org.

Gene Cluster Analysis in Melleolide Biosynthesis

Genetic analysis of Armillaria species has revealed that the genes involved in melleolide biosynthesis are often organized into biosynthetic gene clusters (BGCs) nih.govnih.govacs.orgresearchgate.netdb-thueringen.de. These clusters typically contain the genetic information for the key enzymes required for the pathway, including the protoilludene synthase gene (Pro1), the polyketide synthase gene (armB), and genes encoding cytochrome P450 monooxygenases, oxidoreductases, and methyltransferases uniprot.orguniprot.orguniprot.orguniprot.orgnih.govuniprot.orgresearchgate.netuni-duesseldorf.de. The identification and characterization of these gene clusters have been instrumental in understanding the enzymatic steps involved in melleolide production nih.govacs.org. While the core cluster contains most of the necessary genes, the flavin-dependent halogenase genes responsible for chlorination are found at separate loci outside the main cluster nih.gov. Analysis of these gene clusters highlights the coordinated genetic basis for the production of this diverse class of natural products.

Strategies for Optimized this compound Bioproduction

Optimizing the production of this compound from its natural fungal sources, particularly Armillaria mellea, often involves strategies focused on enhancing mycelial growth and the subsequent accumulation of secondary metabolites academicjournals.org.

Mycelial Culture Optimization for Enhanced Yield

This compound is isolated from the cultured mycelia of Armillaria mellea nih.govcabidigitallibrary.orgmdpi.com. Therefore, optimizing the conditions for mycelial culture is a key strategy for improving this compound yield academicjournals.org. Research has explored various parameters for optimizing the submerged culture of A. mellea to enhance mycelial biomass production, which can correlate with the yield of secondary metabolites academicjournals.orggoogle.com. Studies have investigated the optimal concentrations of various media components, including silkworm pupa powder, soybean cake power, sucrose, ethanol, glucose, MgSO4, and K2HPO4 academicjournals.org. For instance, specific concentrations of these components have been suggested for maximizing mycelial biomass and polysaccharide production academicjournals.org. The addition of elicitors, such as ethanol, has also been found to stimulate mycelial growth academicjournals.org. Furthermore, variations in mycelial growth rate and yield have been observed among different Armillaria strains under identical culture conditions, suggesting that strain selection is also important for optimizing production google.comresearchgate.net.

While specific quantitative data on this compound yield under different optimized conditions was not consistently available across the search results, studies on mycelial biomass provide an indication of the potential for enhanced production of mycelia-derived compounds.

Advanced Structural Characterization and Elucidation of Armillaric Acid and Its Analogs

Application of Advanced Spectroscopic Techniques

Structural determination of Armillaric acid and related compounds within the protoilludane family has extensively utilized various spectroscopic methods. These techniques provide complementary information crucial for confirming molecular composition, connectivity, functional groups, and spatial arrangement of atoms.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool in the structural elucidation of organic compounds, including this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to determine the complete carbon-hydrogen framework and the relative positions of atoms. Studies on this compound and other protoilludane-type sesquiterpenoids from Armillaria species have utilized spectral data, including NMR, for structure determination nih.govscispace.comthieme-connect.comthieme-connect.comresearchgate.netnih.gov. Specifically, analysis of NOESY (Nuclear Overhauser Effect Spectroscopy) data has been instrumental in establishing the relative configurations of this compound and several related compounds mdpi.com.

High-Resolution Mass Spectrometry (HRMS) for Molecular Component Analysis

High-Resolution Mass Spectrometry (HRMS) provides precise mass-to-charge ratio measurements, allowing for the accurate determination of a compound's molecular formula. This technique is crucial for confirming the elemental composition deduced from other spectroscopic data. HRMS data has been used in the structural establishment of compounds isolated from Armillaria mellea, including related alkaloids and sesquiterpenoid aryl esters, supporting the proposed structures derived from NMR analysis researchgate.netbiorxiv.org. The molecular formula of this compound has been determined as C₂₃H₂₈O₇, with a molecular weight of 416.47056000 g/mol nih.govthegoodscentscompany.com.

X-ray Crystallography for Precise Atomic Arrangement

X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a molecule at atomic resolution, revealing precise bond lengths, angles, and the spatial arrangement of atoms bio-structure.comazolifesciences.comwikipedia.org. While direct X-ray crystallographic data for this compound was not prominently detailed in the search results, this technique has been successfully applied to determine the absolute stereochemistry of other protoilludane natural products, such as armillarin (B1218365) (compound 111) and melleolide (compound 78), isolated from Armillaria species mdpi.com. The application of X-ray diffraction data has also been mentioned in the context of structural studies and revisions of related compounds researchgate.net. Obtaining suitable crystals is a prerequisite for this analysis libretexts.org.

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Assignment

Electronic Circular Dichroism (ECD) spectroscopy is particularly useful for determining the absolute stereochemistry of chiral molecules by measuring the differential absorption of left and right circularly polarized light. This technique has been employed in the structural characterization of protoilludane-type sesquiterpenoids from Armillaria species. The absolute configurations of new compounds have been assigned by comparing experimental ECD data with calculated data nih.gov. Similarly, ECD spectrum analysis has been used to confirm the absolute stereochemistry of other related natural products, such as sulcatine A mdpi.com.

Determination of Absolute and Relative Stereoconfigurations

The determination of both relative and absolute stereochemistry is critical for fully defining the structure of complex natural products like this compound, which possesses multiple chiral centers. Relative configurations, describing the spatial relationship between different stereocenters within a molecule, have been established for this compound (compound 121) and several related compounds through the analysis of NOESY spectroscopic data mdpi.com. Absolute configurations, which define the specific three-dimensional arrangement of atoms in space, have been determined for other protoilludane family members using techniques such as X-ray crystallography and by comparing experimental and calculated ECD data nih.govmdpi.com. Biogenetic considerations, based on known biosynthetic pathways, have also been used to assign relative or absolute configurations for some related protoilludanes when spectroscopic or crystallographic data were not conclusive mdpi.com.

Structural Relationship within the Protoilludane Sesquiterpenoid Family

This compound belongs to the family of protoilludane sesquiterpenoids, a group of natural products predominantly isolated from Basidiomycota fungi, particularly from the genus Armillaria nih.govmdpi.comresearchgate.netresearchgate.net. These compounds are characterized by a tricyclic 5/6/4-ring system researchgate.net. This compound is specifically identified as an aryl ester protoilludane mdpi.com. It is notable as the first example of an α,β-unsaturated carboxylic acid-containing aryl sesquiterpenoid within this family mdpi.comresearchgate.netresearchgate.net. Protoilludane aryl esters from Armillaria can be classified based on the position of double bonds in the protoilludane skeleton or the absence of double bonds in the ring system mdpi.com. This compound falls under the category of Δ²³-protoilludene-containing aryl sesquiterpenoids mdpi.com. The structural diversity within this family arises from various modifications of the protoilludane scaffold, including hydroxylations and esterification with orsellinic acid or its derivatives researchgate.netresearchgate.net.

Biological Activity Profiles and Molecular Mechanisms of Armillaric Acid

Antimicrobial Activity Investigations

Armillaric acid has demonstrated a significant spectrum of antimicrobial capabilities, particularly against certain types of bacteria and fungi. nih.gov Research into its properties has highlighted its potential as a natural antibiotic agent.

Initial studies identified this compound as an antibiotic compound with inhibitory effects against Gram-positive bacteria. nih.govscispace.com While the foundational research established this general activity, subsequent studies on extracts from Armillaria mellea have shown efficacy against specific Gram-positive species, suggesting the bacteria that this compound may be active against. For instance, various extracts of Armillaria mellea have demonstrated inhibitory activity against Bacillus cereus and Staphylococcus aureus. biotechnologyjournals.com The sesquiterpene structure of this compound is a key feature of many fungal metabolites that exhibit antibacterial properties. mdpi.com

Table 1: Documented Antibacterial Activity of this compound and A. mellea Extracts

| Bacterial Species | Gram Staining | Activity Noted | Reference |

|---|---|---|---|

| General Gram-Positive Bacteria | Gram-Positive | Inhibitory activity confirmed for isolated this compound. | nih.govscispace.com |

| Bacillus cereus | Gram-Positive | Inhibited by aqueous extracts of Armillaria mellea. | biotechnologyjournals.com |

| Staphylococcus aureus | Gram-Positive | Inhibited by aqueous, methanolic, and ethanolic extracts of Armillaria mellea. | biotechnologyjournals.com |

In addition to its antibacterial properties, this compound has been shown to possess antifungal activity, specifically against yeast. nih.govscispace.com The initial isolation and characterization of the compound confirmed this inhibitory action. nih.gov Further research on crude extracts from its source, Armillaria mellea, supports the presence of potent antifungal components. Studies have documented the susceptibility of clinically relevant yeasts such as Candida albicans and Candida glabrata to aqueous extracts of the fungus. biotechnologyjournals.com

Table 2: Documented Antifungal and Anti-Yeast Activity

| Fungal/Yeast Species | Activity Noted | Reference |

|---|---|---|

| Yeast (General) | Inhibitory activity confirmed for isolated this compound. | nih.govscispace.com |

| Candida albicans | Inhibited by aqueous and ethanolic extracts of Armillaria mellea. | biotechnologyjournals.com |

| Candida glabrata | Inhibited by aqueous and methanolic extracts of Armillaria mellea. | biotechnologyjournals.com |

The precise molecular mechanism by which this compound exerts its antimicrobial effects has not been fully elucidated in dedicated studies. However, the mechanisms of other natural antimicrobial agents can provide potential models. Generally, antimicrobial compounds can act through various pathways, including the inhibition of cell wall synthesis, disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid and protein synthesis. mdpi.commcgill.ca For some organic acids, antimicrobial activity is linked to their ability to disrupt the bacterial redox homeostasis, leading to oxidative stress and cell death. mdpi.com Given that this compound is a sesquiterpene, its mode of action might involve disrupting the cell membrane, a common mechanism for lipophilic compounds of this class. Further research is required to determine the specific cellular targets and pathways affected by this compound.

Anticancer Activity Research

While the fungus Armillaria mellea is a source of various compounds with demonstrated anticancer activities, the specific role of this compound in this context is less defined than that of other constituents. researchgate.net Research has often focused on other metabolites from the fungus, such as armillarikin and certain polysaccharides.

Scientific investigation into the anticancer properties of compounds derived from Armillaria mellea has revealed potent apoptotic effects in cancer cells. For instance, a related sesquiterpene aryl ester, armillarikin, has been shown to inhibit the growth of human hepatocellular carcinoma cells and induce apoptosis. researchgate.netnih.gov Similarly, a water-soluble polysaccharide (AMP) from the same fungus exhibited a strong tumor growth inhibitory effect on A549 lung cancer cells by inducing cell cycle arrest and apoptosis. nih.gov However, literature specifically detailing the induction of apoptosis in malignant cell lines by isolated this compound is not extensively available, indicating a potential area for future research.

Mitochondria play a central role in the intrinsic pathway of apoptosis. nih.govnih.gov Mitochondrial dysfunction, characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, is a hallmark of apoptosis. nih.govnih.gov

Studies on other compounds from Armillaria mellea have confirmed the involvement of these mitochondrial pathways. Treatment of cancer cells with a polysaccharide from the fungus led to the disruption of the mitochondrial membrane potential, cytochrome c release, and the activation of caspase-3 and caspase-9. nih.gov Likewise, the compound armillarikin was found to cause a collapse of the mitochondrial transmembrane potential and activation of caspase-8 and -3 in hepatocellular carcinoma cells. researchgate.netnih.gov While these findings establish that metabolites from Armillaria mellea can trigger mitochondria-mediated apoptosis, direct evidence specifically linking this compound to the disruption of mitochondrial dysfunction pathways in cancer cells remains to be established through targeted investigation.

Mentioned Compounds

Induction of Apoptosis in Malignant Cell Lines

Activation of Caspase Cascades (e.g., Caspase-3, Caspase-9)

The intrinsic pathway of apoptosis, or programmed cell death, is critically regulated by a family of cysteine proteases known as caspases. This signaling cascade is essential for removing damaged or cancerous cells. The process is often initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. nih.gov This event triggers the formation of the apoptosome, which activates the initiator caspase, caspase-9. nih.gov Activated caspase-9 then proceeds to cleave and activate executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell. nih.govresearchgate.net

While other compounds isolated from Armillaria mellea, such as armillarikin, have been shown to induce apoptosis through the activation of procaspase-3 and -9 in human cancer cells, specific studies demonstrating a direct induction of the caspase-3 and caspase-9 cascade by this compound are not extensively detailed in the current body of scientific literature. nih.gov

Cell Cycle Arrest Mechanisms (e.g., G0/G1 Phase Disruption)

The cell cycle is a fundamental process that governs the replication and division of cells. Checkpoints within the cycle ensure that cells only proceed to division when conditions are appropriate. The G0/G1 phase represents a critical checkpoint where the cell commits to DNA synthesis (S phase) and subsequent division. mdpi.com Disruption of this phase, known as G0/G1 arrest, is a key mechanism by which various chemical compounds can halt the proliferation of cancer cells, providing an opportunity for DNA repair or the initiation of apoptosis. nih.govfrontiersin.org The regulation of the G1/S transition involves a complex interplay of proteins, including cyclins and cyclin-dependent kinases (CDKs). mdpi.com

Numerous natural and synthetic compounds have been shown to induce G0/G1 arrest in cancer cell lines, often by modulating the expression or activity of key regulatory proteins like p53, p21/Cip1, and CDKs. nih.gov However, specific research focused on the ability of this compound to cause cell cycle disruption at the G0/G1 phase has not been prominently reported.

Modulation of Intracellular Signaling Pathways (e.g., Reactive Oxygen Species-mediated pathways)

Reactive Oxygen Species (ROS) are a group of highly reactive molecules derived from oxygen, such as hydrogen peroxide (H₂O₂). nih.gov ROS play a dual role within cells; at low physiological levels, they function as critical signaling molecules in a variety of cellular processes ("oxidative eustress"). nih.gov However, an excessive accumulation of ROS leads to oxidative stress, a condition that can cause significant damage to biomolecules like DNA, lipids, and proteins, ultimately contributing to cellular dysfunction and disease. frontiersin.orgresearchgate.net The modulation of ROS homeostasis is a mechanism of action for many therapeutic agents. nih.gov For instance, some anticancer compounds function by inducing overwhelming ROS production to kill cancer cells, while in other contexts, boosting antioxidant defenses is crucial. nih.gov

While ROS-mediated signaling is a known mechanism for other natural products, detailed studies characterizing the specific interaction of this compound with ROS-mediated intracellular signaling pathways are limited in the available scientific literature.

Enzyme Inhibition and Modulation Studies

Identification and Characterization of Enzyme Targets

This compound has been characterized as a new antibiotic that exhibits inhibitory activity against gram-positive bacteria and various yeasts. nih.govscispace.com This antimicrobial activity inherently implies that the compound interacts with and inhibits one or more essential enzyme targets within these pathogens. In bacteria, common targets for antibiotics include enzymes crucial for survival, such as those involved in cell wall synthesis, protein synthesis, or DNA replication. mdpi.com DNA gyrase, a type II topoisomerase essential for bacterial DNA supercoiling, is a well-established target for several successful antibacterial drugs. nih.gov

Despite the known antimicrobial effects of this compound, the specific enzyme or enzymes that it targets in bacteria and yeast have not been definitively identified and characterized in published research. The elucidation of these targets is a necessary step to fully understand its mechanism of action.

Kinetic Analysis of Enzyme Inhibition

Enzyme kinetics studies are performed to understand the rate at which an enzyme works and how it is affected by inhibitors. biology-pages.info This analysis can reveal the mechanism of inhibition, which is broadly classified as competitive, non-competitive, or uncompetitive. khanacademy.org These classifications are determined by plotting reaction rates against substrate concentrations and observing changes in key kinetic parameters: the maximum velocity (Vₘₐₓ) and the Michaelis constant (Kₘ), which reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ. pharmaguideline.com

Because the specific enzyme targets of this compound have not yet been elucidated, a detailed kinetic analysis of its inhibitory effects is not available. Such an analysis would require the isolation of a specific target enzyme and subsequent in vitro assays to determine how this compound affects its Vₘₐₓ and Kₘ values.

Table 1: General Types of Reversible Enzyme Inhibition

| Inhibition Type | Description | Effect on Kₘ | Effect on Vₘₐₓ |

|---|---|---|---|

| Competitive | Inhibitor binds to the active site, competing with the substrate. | Increases | Unchanged |

| Non-competitive | Inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation. | Unchanged | Decreases |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate (ES) complex. | Decreases | Decreases |

This table describes general principles of enzyme kinetics. biology-pages.infokhanacademy.org Specific kinetic data for this compound is not available.

Implications for Cellular Processes and Pathogen Virulence

The established antibiotic and antifungal properties of this compound have direct implications for its ability to interfere with cellular processes essential for pathogen survival and virulence. nih.gov Virulence factors are molecules that enable a pathogen to infect a host, and their production and function are reliant on the pathogen's core metabolic and replicative machinery. frontiersin.org

By inhibiting key, albeit currently unidentified, enzymes in susceptible bacteria and fungi, this compound likely disrupts fundamental cellular processes. These could include:

Cell Wall Integrity: Inhibition of enzymes involved in peptidoglycan (in bacteria) or chitin (B13524) (in fungi) synthesis would lead to a weakened cell wall and eventual lysis.

DNA Replication and Repair: Targeting enzymes like DNA gyrase or topoisomerases would prevent cell division. nih.gov

Protein Synthesis: Interference with ribosomal function or amino acid synthesis would halt the production of essential proteins and virulence factors.

Metabolic Pathways: Blocking key metabolic enzymes would deprive the pathogen of the energy and building blocks necessary for growth and proliferation. mdpi.com

The disruption of these processes reduces the pathogen's ability to multiply and cause disease, thereby diminishing its virulence. nih.gov Therefore, this compound's role as an antimicrobial agent is functionally equivalent to an anti-virulence agent, as it suppresses pathogenic fitness by targeting essential life-sustaining mechanisms. frontiersin.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Armillarikin |

| Caspase-3 |

| Caspase-9 |

| Cytochrome c |

| Hydrogen peroxide |

| p21/Cip1 |

Structure Activity Relationship Sar and Rational Design of Armillaric Acid Derivatives

Elucidation of Pharmacophoric Elements Critical for Bioactivity

Pharmacophoric elements are the ensemble of steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and trigger or block its biological response. wikipedia.org For armillaric acid and its derivatives, elucidating these elements helps in understanding their mechanism of action and guiding the design of new analogues.

Structural Features Influencing Antimicrobial Potency (e.g., Δ(2,4)-double bond of protoilludene moiety)

Studies have investigated the structural features of melleolides that contribute to their antimicrobial activity. The protoilludene core, a tricyclic sesquiterpenoid skeleton, is a key component. nih.gov Specifically, the position of the double bond within this moiety has been identified as influencing antifungal activity against certain filamentous ascomycetes like Aspergillus nidulans, Aspergillus flavus, and Penicillium notatum. researchgate.netnih.gov Earlier reports suggested that the Δ(2,4)-double bond in the protoilludene moiety was a necessary feature for antifungal activity against these strains. researchgate.netnih.gov However, more recent studies indicate that the Δ(2,4) double bond may not be crucial for antifungal activity against all fungi, as some Δ(2,3)-unsaturated melleolides show pronounced activity against other ascomycetes like Schizosaccharomyces pombe and Wickerhamomyces anomalus, as well as the mucoromycete Mucor hiemalis. arxiv.org

Preliminary evaluations of antibacterial activity suggest that hydroxylations at C-4, C-10, and C-13 might increase bacterial growth inhibition, particularly against Gram-positive bacteria. researchgate.net However, contrasting results have also been reported, where some of the most active antibacterial congeners did not show hydroxylation at C-4. researchgate.net These findings highlight the complexity of the SAR for antimicrobial activity and the potential for different mechanisms of action depending on the specific melleolide structure and the target microorganism.

Structural Determinants for Anticancer Effects

The melleolide fraction from Armillaria species has also demonstrated cytotoxic effects. researchgate.netmdpi.com Structure-activity relationship studies have linked cytotoxicity to the degree of hydroxylation of the sesquiterpene moiety, suggesting that it is essential for elevated cytotoxic ability. researchgate.net The presence of an aldehyde at C1 has also been linked to cytotoxicity, which is lost with hydroxylation at C13. researchgate.net Several protoilludane natural products, including those with Δ(2,3)-protoilludene skeletons, have shown moderate cytotoxicity towards human cancer cell lines. mdpi.comresearchgate.net For example, armillaricin has demonstrated potent cytotoxicity against various cancer cell lines, including H460, MCF7, HT-29, and CEM. mdpi.com

Comparative Analysis of Cytotoxic and Antimicrobial SARs

The SARs for the cytotoxic and antimicrobial activities of melleolides appear to follow dissimilar patterns. researchgate.net While the Δ(2,4)-double bond of the protoilludene moiety has been implicated as a key feature for antifungal activity against certain fungi, this does not hold true for all microorganisms or for cytotoxic effects. researchgate.netarxiv.org Cytotoxicity seems to be more closely related to the degree and position of hydroxylation on the sesquiterpene core and the presence of specific functional groups like an aldehyde at C1. researchgate.netresearchgate.net This divergence in SARs may indicate different modes of action for melleolides against susceptible fungi compared to their cytotoxic effects on cancer cells. researchgate.net

Synthetic and Semi-Synthetic Strategies for Analogue Development

Due to the structural complexity and often limited availability of natural products like this compound, synthetic and semi-synthetic strategies are crucial for obtaining sufficient quantities for research and for developing novel analogues with potentially improved properties. nih.govwvu.edu Semi-synthesis involves using a naturally occurring compound as a starting material and modifying its structure through chemical reactions. This approach allows for the creation of diverse derivatives based on the natural scaffold. nih.gov

While specific detailed synthetic strategies for this compound derivatives are not extensively detailed in the provided snippets, the general approaches for synthesizing complex natural products with cyclobutane (B1203170) scaffolds, like the protoilludane core of this compound, involve challenging transformations. researchgate.net Advances in synthetic methods, such as tandem catalysis and radical cascade reactions, are being explored for the efficient construction of protoilludane skeletons and the introduction of functional groups. researchgate.net The development of new synthetic strategies to complex natural products drives chemical innovation and promotes pharmacological exploration. wvu.edu

Computational Approaches to SAR Modeling (e.g., Quantitative Structure-Activity Relationships, Molecular Docking)

Computational approaches play a significant role in modern drug discovery and can complement experimental SAR studies and rational design efforts. jddtonline.infobeilstein-journals.orgsciforschenonline.org Quantitative Structure-Activity Relationships (QSAR) methods aim to build predictive models that correlate structural and physicochemical properties of molecules with their biological activity. jddtonline.infomdpi.com By analyzing a dataset of compounds and their measured activities, QSAR models can identify key molecular descriptors that influence potency and predict the activity of new, untested compounds. mdpi.com

Molecular docking is another widely used computational technique that predicts the binding pose and affinity of a ligand (like this compound or its derivatives) to a biological target protein. jddtonline.infobeilstein-journals.org This provides insights into the potential interactions between the molecule and its target, helping to understand the molecular basis of its activity and guiding the design of analogues with improved binding characteristics. beilstein-journals.org Computational methods like QSAR and molecular docking, often used within Computer-Aided Drug Design (CADD) pipelines, can accelerate the identification of potential hits, optimize lead compounds, and provide a deeper understanding of reaction mechanisms at the molecular level. jddtonline.infomdpi.com Pharmacophore modeling, which identifies the essential features for bioactivity, can also be integrated with computational approaches, including deep learning models, to guide the generation of new bioactive molecules. arxiv.orgnih.gov

Ecological Roles and Metabolomic Studies of Armillaric Acid

Role in Fungal Inter-Species Antagonism and Chemical Ecology

Armillaria species are known to exhibit zones of antagonism when co-cultured with other fungal species on agar (B569324) media. nih.govsciopen.comnih.gov This antagonism is a key aspect of their chemical ecology, mediated by the secretion of various metabolites. envision-dtp.orgmdpi.comfrontiersin.org Armillaric acid has been identified as a compound produced by Armillaria mellea with inhibitory activity against other microorganisms, including gram-positive bacteria and yeast. nih.gov While the search results indicate that melleolides, a class of compounds that includes this compound, are known for their antimicrobial and cytotoxic effects, one study suggests that the presence of a Δ2,4 double bond in the protoilludene moiety is a necessary feature for antifungal activity against certain Aspergillus and Penicillium species, and Δ2,3-melleolides did not exhibit antifungal properties against these specific strains. researchgate.net this compound (specifically referred to as compound 121) has shown antimicrobial activity against Staphylococcus aureus, Micrococcus luteus, and Candida albicans in zone of inhibition assays. mdpi.com The production of such antifungal compounds likely provides Armillaria with a competitive advantage in colonizing substrates and interacting with other soil and wood-inhabiting fungi. apsnet.orgmdpi.com

Metabolomic Profiling of Fungal Exudates and Co-culture Systems

Metabolomic analysis of fungal exudates and co-culture systems has provided insights into the metabolic changes that occur during antagonistic interactions between Armillaria species and other fungi. nih.govsciopen.comnih.gov Studies involving the co-culture of different Armillaria biological species, such as Armillaria species C and G, have revealed significant alterations in their metabolic profiles compared to when they are cultured separately. nih.govsciopen.comnih.gov

In one study, the metabolome of mycelial exudates from Armillaria species C and G, cultured alone and in co-culture, was analyzed. nih.govsciopen.comnih.gov A large number of metabolites were identified, with organic acids and derivatives being the dominant components in the mycelial exudates. nih.govsciopen.com The co-culture of Armillaria species C and G resulted in a significant number of differentially expressed metabolites. nih.govsciopen.comresearchgate.net Specifically, 248 differentially expressed metabolites were found between the co-culture (C-G) and species C alone, and 142 between C-G and species G alone. nih.govsciopen.comresearchgate.net Fourteen common differentially expressed metabolites were identified between the C-G co-culture and the individual cultures. nih.govsciopen.com Furthermore, 156 new metabolites were identified in the co-culture mode, many of which were organic acids and derivatives, including 32 potential antifungal compounds. nih.govsciopen.comresearchgate.nettandfonline.com These findings highlight that co-culture induces the production of novel metabolites and significantly alters the levels of existing ones, reflecting the chemical interplay during fungal antagonism. nih.govsciopen.comtandfonline.com

Co-culture systems are also being developed to study the interaction between Armillaria and plants, such as Prunus species, to understand the mechanisms of Armillaria root rot. plos.orgprotocols.io These systems, like fiber-supported liquid approaches, allow for controlled and reproducible conditions to monitor disease progression and the metabolic changes in both the fungus and the plant during the interaction. plos.orgprotocols.io

Identification of Biomarkers and Affected Metabolic Pathways in Antagonistic Interactions (e.g., TCA cycle, pyrimidine (B1678525) metabolism)

Metabolomic studies have enabled the identification of potential biomarkers and key metabolic pathways involved in the antagonistic interactions of Armillaria. nih.govsciopen.comresearchgate.net In the co-culture of Armillaria species C and G, malate (B86768) and uracil (B121893) were identified as candidate biomarkers for fungal antagonism. nih.govsciopen.comresearchgate.nettandfonline.com

Analysis of the affected metabolic pathways in the Armillaria co-culture system revealed that pathways such as the TCA cycle (Citric Acid Cycle) and pyrimidine metabolism were significantly impacted. nih.govsciopen.comnih.govresearchgate.net The TCA cycle is a central metabolic pathway involved in energy production and the generation of precursors for biosynthesis. libretexts.orgnih.gov Pyrimidine metabolism is essential for the synthesis of nucleotides, which are vital for fungal growth and development. Changes in these pathways during antagonistic interactions suggest a metabolic reprogramming as the fungi compete. nih.govsciopen.comresearchgate.netnih.gov The high correlation between the candidate biomarkers (malate and uracil) and these metabolic pathways (TCA cycle and pyrimidine metabolism) further supports their role in the antagonistic response of Armillaria. nih.govsciopen.com Organic acids and derivatives, which were abundant among the differentially expressed and new metabolites in co-culture, are also indicated to potentially affect metabolic pathways involved in Armillaria antagonists. tandfonline.com

Perspectives on Armillaric Acid in Drug Discovery and Chemical Biology

Exploration of Novel Biological Targets and Mechanistic Pathways

Research into armillaric acid and related melleolides has revealed a range of biological activities, including antimicrobial and cytotoxic effects. nih.govresearchgate.netnih.gov Specifically, this compound has demonstrated antimicrobial activity against various microorganisms, including Staphylococcus aureus, Micrococcus luteus, and Candida albicans. nih.govnih.govresearchgate.net This suggests potential interactions with essential microbial cellular components or pathways.

While the precise molecular targets and detailed mechanistic pathways of this compound are still under active investigation, studies on related Armillaria metabolites, such as Armillarisin A, provide insights into potential mechanisms. Armillarisin A, for instance, has been shown to modulate key signaling pathways like NF-κB and MAPK, influencing inflammation, cell proliferation, and apoptosis. patsnap.com Given the structural similarities within the melleolide family, it is plausible that this compound may share some commonalities in its interactions with cellular signaling cascades, although this requires specific investigation. The antimicrobial activity points towards potential targets involved in cell wall synthesis, protein synthesis, or other vital microbial processes. encyclopedia.pub

Advances in Biosynthetic Route Elucidation and Chemoenzymatic Synthesis

The biosynthesis of this compound, like other melleolides, involves a hybrid pathway combining terpenoid and polyketide synthesis. The sesquiterpene core, a modified protoilludane scaffold, is derived from farnesyl diphosphate (B83284) via the mevalonate (B85504) pathway. mdpi.comresearchgate.net This initial step involves the cyclization of farnesyl diphosphate to protoilludene, catalyzed by protoilludene synthase. nih.govresearchgate.net Subsequent modifications of the protoilludane skeleton, such as hydroxylations, are carried out by enzymes like cytochrome P450 monooxygenases. nih.govresearchgate.netresearchgate.net The orsellinic acid moiety originates from polyketide biosynthesis and is attached to the sesquiterpene core via an ester bond. researchgate.netnih.govresearchgate.net

Significant progress has been made in elucidating the genes and enzymes involved in melleolide biosynthesis. For example, the gene Pro1 encoding protoilludene synthase in Armillaria gallica has been cloned and characterized, providing crucial insights into the pathway's initial steps. researchgate.netnih.gov Biosynthetic gene clusters encoding terpene cyclases, polyketide synthases, and cytochrome P450 monooxygenases have been identified in Armillaria species. researchgate.net

While the total synthesis of this compound has not been widely reported griffith.edu.au, advances in chemoenzymatic synthesis offer promising avenues for producing this compound and its derivatives. Chemoenzymatic approaches combine the specificity of enzymatic catalysis with the versatility of chemical transformations, enabling efficient and environmentally friendly synthesis of complex molecules. mdpi.comd-nb.info Although specific examples of chemoenzymatic synthesis of this compound were not prominently found in the search results, the successful application of these methods for other complex natural products, such as sialic acid derivatives, highlights their potential applicability to melleolides. d-nb.infonih.govnih.gov Further research in this area could facilitate the scalable production of this compound and its analogs for research and potential therapeutic development.

Integration of Omics Data for Comprehensive Understanding

The application of omics technologies, including transcriptomics, proteomics, and metabolomics, is increasingly valuable in natural product research to gain a comprehensive understanding of biological systems and metabolic processes. frontiersin.orgmdpi.comnih.govresearchgate.net Integrating data from these different layers can provide insights into the genes involved in biosynthesis, the enzymes catalyzing specific reactions, and the metabolic changes associated with natural product production or biological activity. frontiersin.orgmdpi.comnih.govmetwarebio.com

Metabolomics studies on Armillaria species have been conducted to explore the diversity of metabolites produced and the metabolic pathways involved in fungal interactions. tandfonline.comnih.govresearchgate.net For instance, metabolomic analysis of Armillaria mycelial exudates has identified a variety of metabolites, including organic acids and derivatives, and revealed metabolic changes associated with antagonistic interactions between different Armillaria species. tandfonline.comnih.govresearchgate.net While these studies may not have focused specifically on this compound in detail, they demonstrate the power of metabolomics in characterizing the chemical landscape of Armillaria.

Integrating metabolomics data with transcriptomics and proteomics data can help link the presence and abundance of specific metabolites like this compound to the expression of biosynthetic genes and the activity of relevant enzymes. frontiersin.orgmdpi.comnih.govresearchgate.netmetwarebio.com This integrated approach can aid in identifying novel genes involved in this compound biosynthesis, understanding the regulatory mechanisms controlling its production, and elucidating its mechanism of action by correlating metabolite levels with changes in gene and protein expression profiles in target cells. frontiersin.orgmdpi.comnih.govmetwarebio.com Such multi-omics analyses are crucial for a holistic understanding of this compound's biology, from its production in the fungus to its effects on other organisms.

Strategic Development of Natural Product-Derived Lead Compounds

Natural products have historically served as a rich source of lead compounds for drug discovery due to their unique structural diversity and biological activities. nih.govlibretexts.orgnih.govmdpi.complantaanalytica.com this compound, with its reported antimicrobial and cytotoxic properties nih.govnih.govresearchgate.net, represents a promising natural product-derived scaffold for the development of novel therapeutic agents.

The strategic development of natural product-derived lead compounds involves several stages, including the identification of the active compound, structural elucidation, biological activity profiling, and optimization of its properties through chemical modifications to improve potency, selectivity, and pharmacokinetic characteristics. libretexts.orgtaylorandfrancis.comdanaher.com this compound has been identified and its structure elucidated nih.gov, and initial studies have demonstrated its bioactivity. nih.govnih.govresearchgate.net

Further development would involve detailed studies on its mechanism of action and the identification of specific biological targets (as discussed in Section 7.1). libretexts.orgfrontiersin.org Structural modifications of this compound could be explored to generate analogs with enhanced therapeutic properties and reduced potential toxicity. libretexts.orgtaylorandfrancis.comdanaher.com Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, can play a significant role in guiding the design and synthesis of these analogs. danaher.comfrontiersin.org

While challenges exist in obtaining sufficient quantities of natural products and in their complex synthesis nih.gov, advances in fermentation techniques, biosynthetic pathway engineering, and synthetic methodologies, including chemoenzymatic approaches, can help overcome these limitations. mdpi.complantaanalytica.com The potential of this compound as a lead compound lies in its unique protoilludane structure and demonstrated bioactivities, making it a valuable candidate for further investigation in the quest for new drugs, particularly in the areas of antimicrobial and anticancer therapy. nih.govresearchgate.netnih.gov

Q & A

Q. What are the primary methods for isolating and characterizing Armillaric Acid from fungal sources?

this compound is isolated from Armillaria species (e.g., A. mellea) using solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic purification (column chromatography, HPLC). Structural characterization employs nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its sesquiterpenoid aryl ester backbone . Discrepancies in reported molecular formulas (e.g., C₁₅H₂₄O₆ vs. C₂₃H₂₈O₇) highlight the need for rigorous validation using high-resolution MS and X-ray crystallography .

Q. What biological activities have been empirically demonstrated for this compound?

this compound exhibits antimicrobial activity against gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus) and fungi (Candida albicans), as shown in agar diffusion assays and minimum inhibitory concentration (MIC) studies . Its mechanism may involve membrane disruption, though further proteomic or transcriptomic analyses are needed to confirm this .

Q. How do researchers ensure reproducibility in bioactivity assays for this compound?

Standardized protocols include:

- Using reference strains (e.g., ATCC cultures) for consistency.

- Controlling fungal cultivation conditions (e.g., pH, temperature) to minimize metabolic variation .

- Replicating experiments across independent labs to address batch-to-batch variability in compound purity .

Advanced Research Questions

Q. How can structural discrepancies in reported this compound derivatives be resolved?

Discrepancies in molecular formulas and substituent positions (e.g., ester groups) require:

- Comparative metabolomics : Use LC-MS/MS to profile Armillaria extracts and identify region-specific isoforms .

- Biosynthetic pathway analysis : Investigate protoilludene synthase activity in Armillaria to clarify precursor modifications .

- Collaborative validation : Cross-reference data with repositories like PubChem or UNPD to reconcile conflicting reports .

Q. What advanced techniques are used to study this compound’s stereochemical influence on bioactivity?

- Chiral chromatography : Separate enantiomers to test individual bioactivity .

- Molecular docking simulations : Predict interactions with bacterial targets (e.g., penicillin-binding proteins) .

- Structure-activity relationship (SAR) studies : Synthesize analogs with modified ester groups to identify critical functional motifs .

Q. How can researchers address contradictory data on this compound’s antimicrobial spectrum?

- Meta-analysis frameworks : Apply PRISMA guidelines to systematically evaluate peer-reviewed studies, prioritizing those with robust blinding and allocation concealment to minimize bias .

- Dose-response modeling : Reanalyze historical data using nonlinear regression to identify threshold effects .

- Species-specific assays : Test activity against clinical isolates (e.g., methicillin-resistant S. aureus) to clarify efficacy in resistant strains .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.